![molecular formula C20H20N4O4S B296132 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B296132.png)
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the pyrimidine family and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as topoisomerase II and dihydrofolate reductase, which are involved in DNA replication and cell division. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The compound 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit antitumor activity, antibacterial and antifungal activity, and anti-inflammatory activity. Additionally, it has been found to inhibit the activity of certain enzymes involved in DNA replication and cell division.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide in lab experiments is its potential as a multifunctional compound. It exhibits antitumor, antibacterial, antifungal, and anti-inflammatory activity, making it a versatile candidate for various research applications. However, a limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Future Directions
There are several future directions for the research of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide. One potential direction is the development of new antimicrobial agents based on this compound. Additionally, further studies could be conducted to investigate its potential as an anti-inflammatory agent and its mechanisms of action. Furthermore, its potential use in cancer therapy could be further explored, and its toxicity and pharmacokinetics could be studied to determine its suitability for clinical use. Overall, this compound has great potential for further research and development in various fields of scientific research.
Synthesis Methods
The synthesis of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with thiourea to form 2,5-dimethoxyphenylthiourea. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2,5-dimethoxyphenyl)acetate. Subsequently, the ester group is hydrolyzed to form 2-(2,5-dimethoxyphenyl)acetic acid, which is then reacted with thionyl chloride to form 2-(2,5-dimethoxyphenyl)acetyl chloride. Finally, the acetyl chloride is reacted with 6-amino-4-oxo-5-phenyl-1H-pyrimidine-2-thiol to form the desired compound.
Scientific Research Applications
The compound 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide has potential applications in various fields of scientific research. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy. Additionally, it has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Furthermore, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C20H20N4O4S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H20N4O4S/c1-27-13-8-9-15(28-2)14(10-13)22-16(25)11-29-20-23-18(21)17(19(26)24-20)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,22,25)(H3,21,23,24,26) |
InChI Key |
BGGQWMBUELJZBC-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3 |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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